

Chemical properties and molecular structure of (S)-Rasagiline

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Compound of Interest		
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An In-depth Technical Guide on the Chemical Properties and Molecular Structure of **(S)-Rasagiline**

Introduction

(S)-Rasagiline, also known by its developmental code name TVP-1022, is the S(-)-enantiomer of the potent anti-Parkinson's agent, Rasagiline. While (R)-Rasagiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and is the pharmacologically active component of the drug Azilect®, **(S)-Rasagiline** is the relatively inactive stereoisomer.[1][2] It is over three orders of magnitude less effective in its inhibition of MAO-B compared to its R(+) counterpart. [3] Consequently, **(S)-Rasagiline** is primarily utilized in research as a reference compound for chiral separation studies and as a critical impurity to be monitored and controlled during the synthesis and manufacturing of pharmaceutical-grade (R)-Rasagiline.[4] This guide provides a detailed overview of the molecular structure, physicochemical properties, and relevant biological pathways associated with the rasagiline molecule.

Molecular Structure and Stereochemistry

(S)-Rasagiline is a secondary cyclic benzylamine propargylamine.[1] Its core structure consists of an indane moiety, where a cyclopentane ring is fused to a benzene ring. The molecule's single chiral center is located at the C1 position of the indane ring, which is bonded to a propargylamine group. In **(S)-Rasagiline**, the stereochemistry at this carbon center is of the S configuration. This specific spatial arrangement is critical, as it dictates the molecule's



interaction with the active site of the MAO-B enzyme, rendering it significantly less potent than the R-enantiomer.

Identifier	Value
IUPAC Name	(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1- amine
Synonyms	TVP-1022, S-PAI, (S)-N-propargyl-1-aminoindan
CAS Number	185517-74-2 (Free Base)
Chemical Formula	C12H13N
Molecular Weight	171.24 g/mol
Table 1: Identifiers and Molecular Properties of (S)-Rasagiline.	

Chemical and Physical Properties

The physicochemical properties of enantiomers are identical in achiral environments. Therefore, properties such as melting point, boiling point, and pKa for **(S)-Rasagiline** are expected to be the same as those reported for (R)-Rasagiline or the racemic mixture. Differences only arise in their interaction with other chiral entities or with plane-polarized light (optical rotation).



Property	Value	Notes
Melting Point	148 °C	Data for (R)-Rasagiline free base. The mesylate salt has a higher melting point (approx. 155-158 °C).
Boiling Point	305.5 ± 30.0 °C (Predicted)	Predicted value for the free base.
рКа	6.95 ± 0.20 (Predicted)	Predicted value for the protonated amine.
Solubility	DMSO: 38 mg/mL (221.91 mM)Ethanol: SolubleWater: Sparingly soluble (as free base)	The mesylate salt is freely soluble in water and ethanol.
Table 2: Physicochemical Data for Rasagiline. Note: Values are for the free base unless specified and are expected to be identical for both (R) and (S) enantiomers.		

Experimental Protocols

Protocol 1: Chiral Purity and Enantiomeric Separation by UHPLC

This method is used to separate and quantify the (S)-enantiomer from the active (R)-enantiomer.

- Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a UV detector.
- Column: Chiralpak® AGP (α 1-acid glycoprotein) column (50 mm × 2.1 mm, 5 μ m).
- Mobile Phase: A mixture of ammonium acetate and isopropyl alcohol (90:10, v/v).



• Flow Rate: 0.6 mL/min.

Detection: UV at 210 nm.

Procedure:

- Prepare a standard stock solution of (S)-Rasagiline (e.g., 3 mg in 100 mL of water).
- Prepare the sample solution by dissolving the rasagiline mesylate test article in water to a known concentration (e.g., 20 mg in 100 mL).
- Set the column temperature and other instrument parameters as required.
- Inject the standard and sample solutions into the UHPLC system.
- The enantiomers are separated based on their differential interaction with the chiral stationary phase.
- Quantify the amount of the (S)-enantiomer impurity by comparing its peak area to that of the standard. The limit of quantification for this method is approximately 0.2 μg/mL.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

• Materials: The compound of interest (**(S)-Rasagiline**), selected solvent (e.g., phosphate-buffered saline pH 7.4), orbital shaker with temperature control, centrifuge, and an analytical system (e.g., HPLC-UV).

Procedure:

- Add an excess amount of solid (S)-Rasagiline to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed with undissolved solid remaining.
- Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.



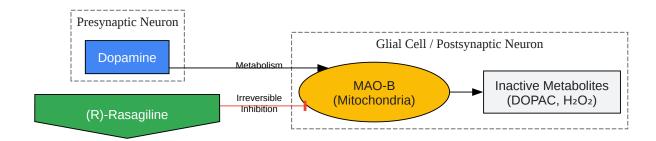
- After equilibration, allow the suspension to settle.
- Separate the undissolved solid from the saturated solution by centrifugation or filtration (e.g., using a 0.45 μm filter). This step must be performed carefully to avoid disturbing the equilibrium.
- Accurately dilute a sample of the clear supernatant.
- Determine the concentration of (S)-Rasagiline in the diluted sample using a validated analytical method, such as HPLC-UV, by comparing the result against a calibration curve prepared with known standards.
- Calculate the original solubility in units such as mg/mL or mol/L.

Signaling Pathways and Mechanism of Action

While **(S)-Rasagiline** itself is a weak MAO-B inhibitor, the rasagiline molecular scaffold is extensively studied. The following pathways are primarily associated with the pharmacologically active (R)-enantiomer but are fundamental to understanding the molecule's biological context.

MAO-B Inhibition Pathway

The primary mechanism of (R)-Rasagiline is the irreversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane that is responsible for degrading monoamine neurotransmitters like dopamine. By inhibiting MAO-B, (R)-Rasagiline increases the synaptic concentration of dopamine, which alleviates the motor symptoms of Parkinson's disease.





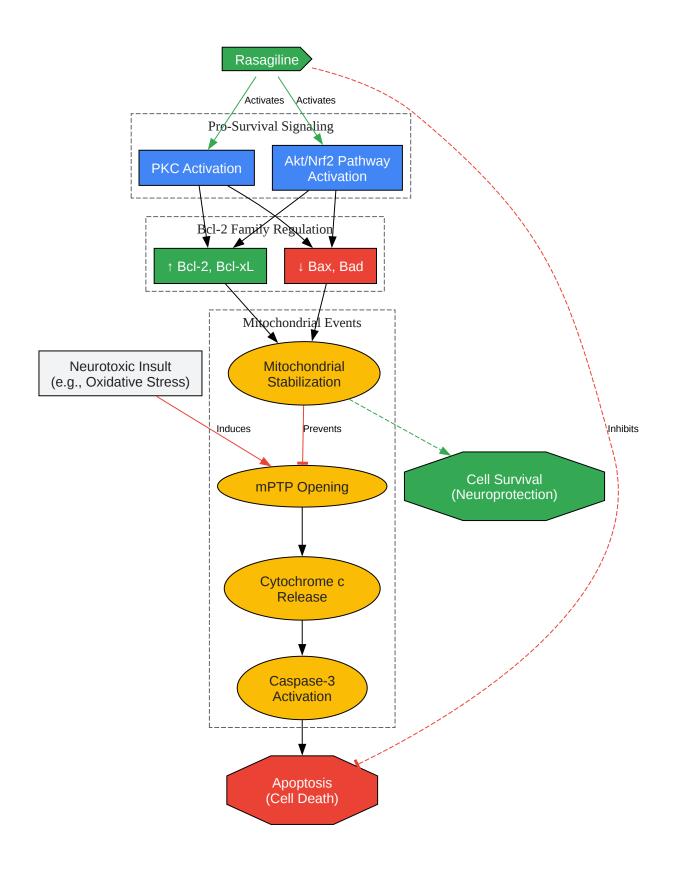
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MAO-B Inhibition by (R)-Rasagiline.

Neuroprotective Anti-Apoptotic Pathways

Independent of its MAO-B inhibition, (R)-Rasagiline has demonstrated significant neuroprotective and anti-apoptotic properties, which are attributed to its propargylamine moiety. These effects involve the modulation of multiple cell survival signaling cascades, particularly those centered around mitochondrial function. Rasagiline has been shown to activate protein kinase C (PKC) and the Akt/Nrf2 signaling pathway. This leads to the upregulation of prosurvival proteins like Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins such as Bax and Bad. These actions stabilize the mitochondrial membrane, prevent the opening of the mitochondrial permeability transition pore (mPTP), block the release of cytochrome c, and ultimately inhibit the activation of caspase-3, a key executioner of apoptosis.





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Proposed Neuroprotective Pathways of Rasagiline.



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